![molecular formula C53H58N2O B14257281 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- CAS No. 247074-90-4](/img/structure/B14257281.png)
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by its unique structure, which includes a fluorenone core substituted with bis(4-butylphenyl)amino groups at the 2 and 7 positions. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- typically involves multi-step organic reactions. One common method includes the condensation of fluorenone with aniline derivatives under acidic conditions to form the desired product. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the formation of the bis(4-butylphenyl)amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol structure.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fluorenol derivatives.
Applications De Recherche Scientifique
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-one, 2,7-bis[bis(4-ethoxyphenyl)amino]-: Similar structure but with ethoxy groups instead of butyl groups.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains hydroxyphenyl groups instead of bis(4-butylphenyl)amino groups.
Uniqueness
The uniqueness of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- lies in its specific substituents, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
247074-90-4 |
|---|---|
Formule moléculaire |
C53H58N2O |
Poids moléculaire |
739.0 g/mol |
Nom IUPAC |
2,7-bis(4-butyl-N-(4-butylphenyl)anilino)fluoren-9-one |
InChI |
InChI=1S/C53H58N2O/c1-5-9-13-39-17-25-43(26-18-39)54(44-27-19-40(20-28-44)14-10-6-2)47-33-35-49-50-36-34-48(38-52(50)53(56)51(49)37-47)55(45-29-21-41(22-30-45)15-11-7-3)46-31-23-42(24-32-46)16-12-8-4/h17-38H,5-16H2,1-4H3 |
Clé InChI |
MOLHCSMEUPAJEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=C(C=C6)CCCC)C7=CC=C(C=C7)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


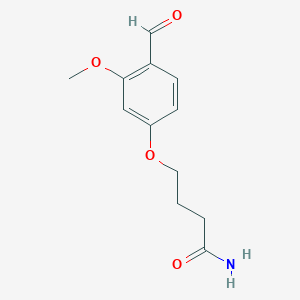
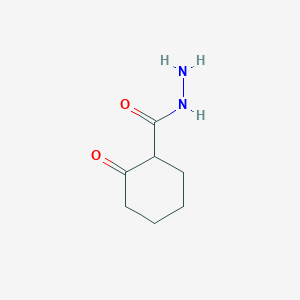
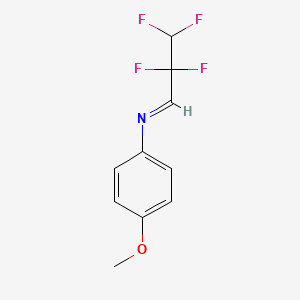
![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)
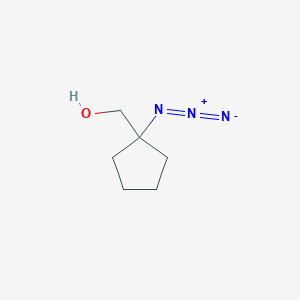
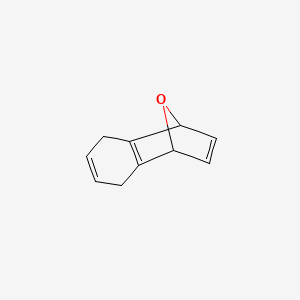
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
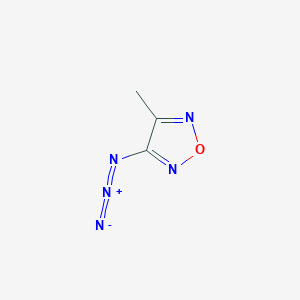
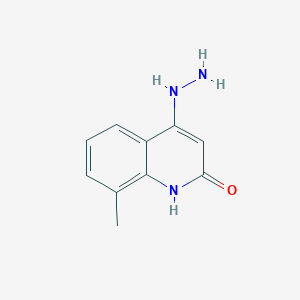
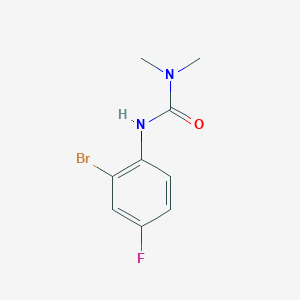
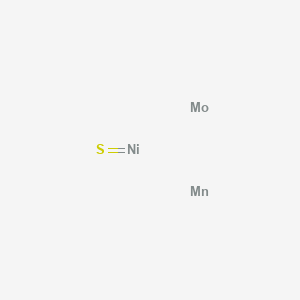
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
